molecular formula C19H18N2 B12674837 2,5,9,11-Tetramethyl-5H-quinindoline CAS No. 158470-95-2

2,5,9,11-Tetramethyl-5H-quinindoline

Cat. No.: B12674837
CAS No.: 158470-95-2
M. Wt: 274.4 g/mol
InChI Key: YPFMIJKDSYHEFH-UHFFFAOYSA-N
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Description

2,5,9,11-Tetramethyl-5H-quinindoline is a heterocyclic compound that belongs to the class of quinindolines. This compound is characterized by its unique structure, which includes multiple methyl groups attached to the quinindoline core. Quinindolines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,9,11-Tetramethyl-5H-quinindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole with ammonia . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired quinindoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5,9,11-Tetramethyl-5H-quinindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinindoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinindoline core to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinindoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5,9,11-Tetramethyl-5H-quinindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-oxa-1,2,3,4-tetrahydrocarbazole
  • 3,3,14,14-Tetramethyl-2-oxa-5a,10b-(methanoxyisobutane)-1,2,3,4,5a,10b,11,11a-octahydroquinindoline
  • 2,2-Dimethyl-3-oxa-4a-(2’,2’-dimethyltetrahydropyran-4’-on-5’-ylmethyl)-4aH-1,2,3,4-tetrahydrocarbazole

Uniqueness

2,5,9,11-Tetramethyl-5H-quinindoline stands out due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

158470-95-2

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

2,5,9,11-tetramethylindolo[2,3-b]quinoline

InChI

InChI=1S/C19H18N2/c1-11-5-7-16-15(10-11)18-13(3)14-9-12(2)6-8-17(14)21(4)19(18)20-16/h5-10H,1-4H3

InChI Key

YPFMIJKDSYHEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C2=C(C4=C(N3C)C=CC(=C4)C)C

Origin of Product

United States

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